BenchChemオンラインストアへようこそ!

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

Lipophilicity CNS drug design BBB permeability

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate (CAS 1363166-26-0) is a protected, 3,3-disubstituted piperidine-3-carboxylate building block with the molecular formula C₁₉H₂₇NO₄ and a molecular weight of 333.42 g/mol. It belongs to the piperidine-1,3-dicarboxylate family, featuring a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, an ethyl ester at the 3-carboxyl position, and an isopropyl substituent at the 3-position of the piperidine ring.

Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
CAS No. 1363166-26-0
Cat. No. B1470957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
CAS1363166-26-0
Molecular FormulaC19H27NO4
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C
InChIInChI=1S/C19H27NO4/c1-4-23-17(21)19(15(2)3)11-8-12-20(14-19)18(22)24-13-16-9-6-5-7-10-16/h5-7,9-10,15H,4,8,11-14H2,1-3H3
InChIKeyXEBWIULVRFZVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate (CAS 1363166-26-0): Procurement-Relevant Identity and Scaffold Context


Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate (CAS 1363166-26-0) is a protected, 3,3-disubstituted piperidine-3-carboxylate building block with the molecular formula C₁₉H₂₇NO₄ and a molecular weight of 333.42 g/mol [1]. It belongs to the piperidine-1,3-dicarboxylate family, featuring a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, an ethyl ester at the 3-carboxyl position, and an isopropyl substituent at the 3-position of the piperidine ring [2]. The piperidine scaffold is among the most prevalent heterocyclic cores in FDA-approved small-molecule drugs, present in over 59% of nitrogen-containing pharmaceuticals, making 3-substituted piperidine building blocks of high strategic value in medicinal chemistry and drug discovery [3]. High-strength differential biological evidence (e.g., direct head-to-head pharmacological comparisons with close analogs) is limited for this specific compound, as it is primarily deployed as a synthetic intermediate rather than a final bioactive entity. The comparative evidence presented below therefore draws on computed physicochemical properties, vendor specifications, and well-established class-level principles of protecting group and scaffold design.

Why Generic Substitution of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate with In-Class Analogs Risks Synthetic and Property Divergence


Piperidine-3-carboxylate building blocks that share the same core scaffold cannot be freely interchanged because simultaneous variation at three structural loci—the nitrogen protecting group (Cbz vs. Boc), the ester alkyl chain (ethyl vs. methyl), and the 3-position substituent (isopropyl vs. methyl vs. hydrogen)—yields compounds with markedly different lipophilicity, steric profiles, deprotection orthogonality, and physical handling characteristics . These differences propagate into downstream synthetic efficiency, intermediate isolation, and the physicochemical property space of final target molecules. The quantitative evidence below demonstrates that ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate occupies a distinct region of this multi-parameter space that is not simultaneously accessible from any single in-class analog [1].

Quantitative Differentiation Evidence for Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate vs. Methyl Ester and 3-Unsubstituted Analogs

The target compound exhibits a computed LogP (XLogP3) of 3.56, which is 0.39 log units higher than its direct methyl ester homolog (methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate, CAS 1363166-34-0, LogP 3.17) and 1.02 log units higher than the 3-unsubstituted analog (ethyl N-Cbz-piperidine-3-carboxylate, CAS 310454-53-6, LogP 2.54) [1]. A LogP difference of +0.39 corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient; the +1.02 difference corresponds to a roughly 10-fold increase. In the context of CNS drug design, compounds with LogP values in the 2.5–3.5 range are generally considered favorable for passive blood-brain barrier penetration, while those below ~2.0 often exhibit poor CNS partitioning [2]. The target compound's LogP of 3.56 places it near the upper bound of this favorable range, whereas the unsubstituted analog (LogP 2.54) and the methyl-substituted analog (ethyl 1-Cbz-3-methylpiperidine-3-carboxylate, CAS 664364-60-7, LogP 2.93) fall in lower lipophilicity bands that may be suboptimal for CNS targets requiring higher membrane permeability .

Lipophilicity CNS drug design BBB permeability

Orthogonal Nitrogen Protection: Cbz (Hydrogenolysis-Labile) vs. Boc (Acid-Labile) Differentiation

The target compound carries a Cbz (benzyloxycarbonyl) group on the piperidine nitrogen, which is selectively removable by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. Its direct Boc-protected analog, ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS 1363166-24-8), requires acidic conditions (TFA or HCl) for deprotection . These two protecting groups are fully orthogonal: when both Cbz and Boc are present in the same synthetic sequence, Cbz can be hydrogenolyzed without affecting Boc, and Boc can be acidolyzed without affecting Cbz [1]. The target compound also differs physically from its Boc analog: it is a solid at room temperature with a predicted density of 1.109 g/cm³ and a boiling point of 428.0°C, whereas the Boc analog has a lower density of 1.034 g/cm³ and a boiling point of 356.7°C, reflecting the greater mass and polarity contributed by the Cbz group . The Cbz variant additionally provides a UV-active chromophore (the benzyl group) that facilitates TLC and HPLC monitoring during synthesis—an advantage absent in the Boc analog.

Protecting group strategy orthogonal deprotection multi-step synthesis

Steric Bulk at the 3-Position: Isopropyl vs. Methyl vs. Hydrogen Differentiation and Metabolic Stability Implications

The isopropyl substituent at the 3-position of the piperidine ring introduces significantly greater steric bulk than the methyl group in the 3-methyl analog (CAS 664364-60-7) or the hydrogen in the 3-unsubstituted analog (CAS 310454-53-6). This is reflected in the molecular volume and density trends: the target compound has a molecular weight of 333.42 Da and a predicted density of 1.109 g/cm³, compared to 305.37 Da / 1.137 g/cm³ for the 3-methyl analog and 291.34 Da / 1.165 g/cm³ for the 3-unsubstituted analog . The decreasing density trend (isopropyl < methyl < H) despite increasing mass indicates that the isopropyl group creates a more open, less efficiently packed molecular structure with greater conformational freedom. In medicinal chemistry, isopropyl groups at quaternary centers adjacent to metabolically labile esters are a recognized strategy for shielding the ester from esterase-mediated hydrolysis through steric occlusion, potentially extending the half-life of ester prodrugs derived from this building block [1]. The isopropyl group additionally restricts rotational freedom at the piperidine 3-position, which can pre-organize the scaffold for specific receptor binding conformations—a feature absent in the unsubstituted and methyl-substituted analogs.

Steric hindrance metabolic stability CYP450 oxidation

Physical Form Differentiation: Solid (Target Compound) vs. Liquid (3-Unsubstituted Analog) for Accurate Laboratory Handling

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is a solid at room temperature, as confirmed by SigmaAldrich (Physical Form: Solid) and Fluorochem specifications . In contrast, the 3-unsubstituted analog ethyl N-Cbz-piperidine-3-carboxylate (CAS 310454-53-6) is a liquid at 20°C, with a reported refractive index of 1.53 and a density of 1.2 g/cm³ . For quantitative bench-scale synthesis and combinatorial library production, solid building blocks are strongly preferred over liquids because they enable more accurate gravimetric dispensing (±0.1 mg on a standard analytical balance vs. volumetric handling with ±2–5% error for viscous liquids), eliminate solvent evaporation during storage, and reduce the risk of oxidative degradation associated with air-exposed liquid surfaces. The 3-methyl analog (CAS 664364-60-7) is also reported as a solid, but it lacks the isopropyl steric features documented above .

Physical form weighing accuracy laboratory handling

Ester Functionality Comparison: Ethyl Ester vs. Carboxylic Acid — Synthetic Utility and Prodrug Potential

The target compound bears an ethyl ester at the 3-carboxyl position (pKa of conjugate acid: -2.49, indicating a very weakly basic ester), whereas the corresponding carboxylic acid analog, 1-Cbz-3-isopropylpiperidine-3-carboxylic acid (CAS 1363165-90-5), has a carboxylic acid pKa of 4.45, a LogP of 3.08, and a higher polar surface area (PSA) of 66.84 Ų compared to 55.84 Ų for the ester . The ester form is the required starting material for further synthetic manipulations (e.g., reduction to alcohol, amidation, Grignard addition), whereas the free acid requires activation (e.g., coupling reagent) before derivatization, adding a synthetic step. The ethyl ester also offers a balanced hydrolysis rate: ethyl esters are hydrolyzed approximately 2–3× slower than methyl esters under both acidic and basic aqueous conditions due to the greater steric hindrance of the ethoxy leaving group, providing a wider window for aqueous workup and chromatography [1]. The acid analog additionally has measurable aqueous solubility (0.17 g/L at 25°C) and a boiling point of 456.5°C—28.5°C higher than the ethyl ester .

Ester prodrug synthetic intermediate carboxylic acid protection

Optimal Procurement and Application Scenarios for Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Design Requiring Elevated Scaffold Lipophilicity (LogP > 3.0)

When constructing a fragment or building block library aimed at CNS targets where passive BBB penetration is essential, the target compound's LogP of 3.56 directly addresses the lipophilicity sweet spot (LogP 2.5–3.5) identified for CNS drugs [1]. The 3-unsubstituted (LogP 2.54) and 3-methyl (LogP 2.93) analogs fall below this optimal range and would require additional lipophilic substitution elsewhere in the derived molecule to achieve equivalent permeability, adding synthetic complexity. Selecting this building block embeds the requisite lipophilicity at the scaffold level, streamlining downstream lead optimization .

Multi-Step Synthetic Routes Requiring Acid-Stable, UV-Traceable Nitrogen Protection with Orthogonal Deprotection Capability

In synthetic sequences that involve acidic reaction conditions (e.g., Boc deprotection at another site, acetal cleavage, or Lewis acid-catalyzed transformations), the Cbz group on the target compound remains intact while Boc groups are cleaved . The benzyl chromophore of Cbz enables convenient UV (254 nm) monitoring by TLC and HPLC throughout the synthesis—a practical advantage over the UV-transparent Boc analog. This combination of acid stability and UV traceability makes the target compound the preferred building block when synthetic transparency and orthogonal deprotection are both required [2].

Ester Prodrug Programs Targeting Extended Half-Life via Steric Shielding of the Ester Moiety

For drug discovery programs exploring ester prodrugs of piperidine-3-carboxylic acid pharmacophores, the isopropyl group at the 3-position provides built-in steric hindrance that can slow esterase-mediated hydrolysis relative to unsubstituted or methyl-substituted analogs [3]. By starting from this pre-shielded building block rather than adding steric bulk later, medicinal chemists can evaluate the impact of ester shielding on pharmacokinetics earlier in the lead optimization cascade, potentially reducing the number of design-make-test cycles .

Parallel Synthesis and Automated Library Production Requiring Solid Building Blocks for Gravimetric Dispensing

Automated high-throughput synthesis platforms demand solid building blocks for reliable gravimetric dispensing into reaction vessels. The solid physical form of the target compound eliminates the volumetric handling errors (typically ±2–5% for pipetted liquids) and solvent evaporation issues associated with the liquid 3-unsubstituted analog . For core facility or CRO-based parallel synthesis operations processing 96- or 384-well plates, this physical form distinction directly translates to improved stoichiometric accuracy and reaction outcome reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.